Some scientific research suggests that cinnamyl formate may have potential antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, including Aspergillus niger and Escherichia coli []. However, more research is needed to determine the effectiveness and safety of using cinnamyl formate for this purpose.
Cinnamyl formate is also being investigated for its potential applications in other areas of scientific research, such as:
Cinnamyl formate is an organic compound classified as an ester, with the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol. It is also known by several synonyms, including 3-phenylallyl formate and 3-phenyl-2-propen-1-yl formate. This compound is characterized by its pleasant aroma and is primarily used in the fragrance industry, often found in perfumes and flavorings due to its sweet, floral scent reminiscent of cinnamon .
Cinnamyl formate undergoes hydrolysis in biological systems, breaking down into cinnamyl alcohol and formic acid. This reaction can be catalyzed by various enzymes, primarily esterases. Following hydrolysis, cinnamyl alcohol can be further oxidized to produce cinnamaldehyde, which can subsequently be converted to cinnamic acid through the action of aldehyde dehydrogenase .
In laboratory settings, cinnamyl formate can participate in various
Cinnamyl formate can be synthesized through several methods:
Cinnamyl formate shares structural similarities with several other compounds within the cinnamyl ester family. Below is a comparison highlighting its uniqueness:
Cinnamyl formate is unique due to its specific combination of phenolic structure and ester functionality, which contributes to its distinct aromatic profile and potential biological activities compared to other similar compounds.
Irritant